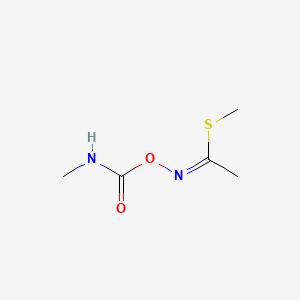![molecular formula C16H21N5O10S2 B11929768 Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Trihydrate involves several steps. One common method includes the reaction of cefixime side-chain active ester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a water system. The reaction is catalyzed and maintained at a temperature between 25 and 45°C for 0.5 to 6 hours to form cefixime methyl ester. This intermediate is then hydrolyzed at 20 to 25°C, followed by crystallization to obtain Cefixime Trihydrate .
Industrial Production Methods
Industrial production of Cefixime Trihydrate often involves mechanochemical techniques to enhance solubility and bioavailability. This includes the formation of ternary inclusion complexes with hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin, which are further processed using methods like co-precipitation, solvent evaporation, and freeze drying .
化学反応の分析
Types of Reactions
Cefixime Trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Cefixime Trihydrate.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving Cefixime Trihydrate include acids, bases, and catalysts that facilitate hydrolysis and esterification. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various intermediates like cefixime methyl ester, which is further processed to yield the final product, Cefixime Trihydrate .
科学的研究の応用
Cefixime Trihydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of antibiotic synthesis and the development of new cephalosporin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and the efficacy of antibiotics against different bacterial strains.
Medicine: It is extensively used in clinical trials to evaluate its effectiveness in treating infections like otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease
Industry: The pharmaceutical industry uses Cefixime Trihydrate in the formulation of various antibiotic medications
作用機序
Cefixime Trihydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately bacterial cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, as it is more stable in their presence compared to earlier generations of cephalosporins .
類似化合物との比較
Cefixime Trihydrate is compared with other third-generation cephalosporins such as:
- Ceftriaxone
- Cefotaxime
- Ceftazidime
Uniqueness
Cefixime Trihydrate is unique due to its oral bioavailability and broad-spectrum activity. Unlike some other cephalosporins, it can be administered orally, making it more convenient for outpatient treatment .
Similar Compounds
Similar compounds include other third-generation cephalosporins like Ceftriaxone, Cefotaxime, and Ceftazidime, which share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
特性
分子式 |
C16H21N5O10S2 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9+;;;/t10-,14-;;;/m1.../s1 |
InChIキー |
IPYWNMVPZOAFOQ-XZVQIPOZSA-N |
異性体SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
正規SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


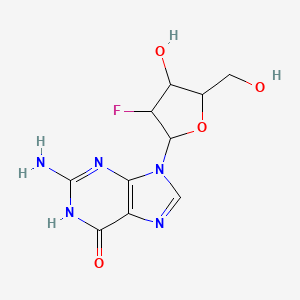
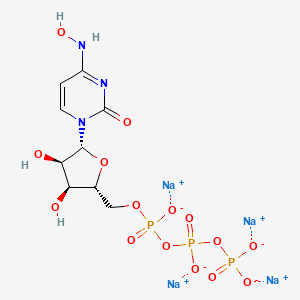



![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)

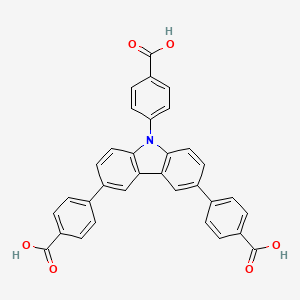
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)
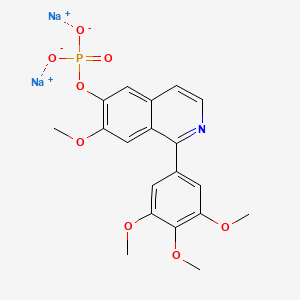
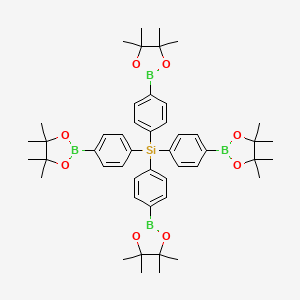
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
